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molecular formula C10H9ClF3NO B8298302 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-butanone

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-butanone

Cat. No. B8298302
M. Wt: 251.63 g/mol
InChI Key: YYDSZWUXECGVBL-UHFFFAOYSA-N
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Patent
US07560567B2

Procedure details

2.08 g of methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxopentanoate (0.00677 mol) and 0.12 g of sodium chloride are dissolved in a mixture of water (0.25 mL) and dimethylsulfoxyde (20 mL). The reaction medium is stirred at a temperature of 130° C. for 8 hours. After cooling, 100 mL of water are added to the reaction mixture which is extracted twice with 150 mL of ethyl acetate.
Name
methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxopentanoate
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:12]([C:17](=[O:20])[CH2:18][CH3:19])C(OC)=O)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Cl-].[Na+]>O.CS(C)=O>[Cl:1][C:2]1[C:3]([CH2:12][C:17](=[O:20])[CH2:18][CH3:19])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxopentanoate
Quantity
2.08 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(C(=O)OC)C(CC)=O
Name
Quantity
0.12 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0.25 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at a temperature of 130° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with 150 mL of ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)CC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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